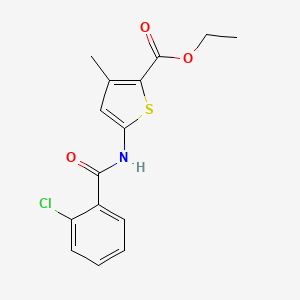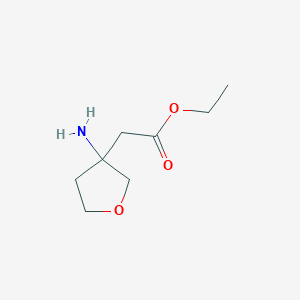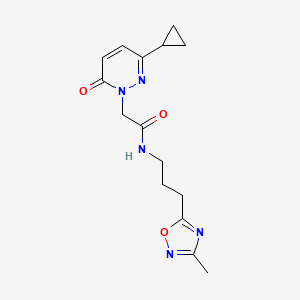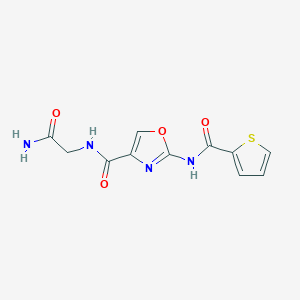
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, also known as TAK-063, is a novel and potent inhibitor of phosphodiesterase 10A (PDE10A) that has shown promise in the treatment of several psychiatric disorders. PDE10A is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers in the regulation of neuronal signaling. TAK-063 has been shown to enhance the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders.
Wirkmechanismus
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea exerts its pharmacological effects by inhibiting PDE10A, which leads to an increase in cAMP and cGMP levels in the brain. This, in turn, enhances the activity of dopaminergic and glutamatergic neurotransmission, which are implicated in the pathophysiology of several psychiatric disorders. This compound has also been shown to modulate the activity of several other neurotransmitter systems, including serotonin, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In animal models, this compound has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). This compound has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathophysiology of several psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of PDE10A, which allows for precise modulation of the cAMP and cGMP signaling pathways. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life. However, this compound has some limitations for use in laboratory experiments, including its high cost and limited availability.
Zukünftige Richtungen
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has shown promise in the treatment of several psychiatric disorders, and several future directions for research are possible. One potential direction is the development of this compound as a treatment for depression, which has been shown to be associated with reduced levels of cAMP and cGMP in the brain. Another potential direction is the development of this compound as a treatment for Parkinson's disease, which has been shown to be associated with reduced dopaminergic neurotransmission. Finally, this compound may have potential as a cognitive enhancer in healthy individuals, which could have applications in the fields of education and workplace productivity.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves the reaction of 1-(2-chlorophenyl)piperazine with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethanamine, followed by the reaction with urea to form the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has been extensively studied in preclinical models of several psychiatric disorders, including schizophrenia, depression, and Parkinson's disease. In animal models, this compound has been shown to improve cognitive function, reduce motor deficits, and enhance social behavior. In clinical trials, this compound has been shown to improve cognitive function in patients with schizophrenia and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3OS/c19-15-4-1-2-5-16(15)21-18(23)20-9-12-22-10-7-14(8-11-22)17-6-3-13-24-17/h1-6,13-14H,7-12H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLRFEGSPJXMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl N-[(2E)-3-phenylprop-2-enoyl]-beta-alaninate](/img/structure/B2789869.png)



![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2789876.png)
![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)
![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2789884.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)